ZK824859

CAS No.: 2271122-53-1

Cat. No.: VC5393390

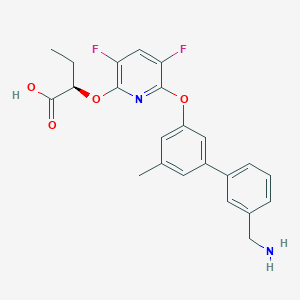

Molecular Formula: C23H22F2N2O4

Molecular Weight: 428.436

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2271122-53-1 |

|---|---|

| Molecular Formula | C23H22F2N2O4 |

| Molecular Weight | 428.436 |

| IUPAC Name | (2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |

| Standard InChI | InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 |

| Standard InChI Key | CVNXUNVHFJANHX-HXUWFJFHSA-N |

| SMILES | CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |

Introduction

Chemical and Structural Characteristics of ZK824859

Molecular Composition and Physicochemical Properties

ZK824859, chemically designated as (R)-2-((6-((3'-(aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid, has a molecular formula of and a molecular weight of 428.43 g/mol . The compound’s structure features a chiral center at the butanoic acid moiety, which contributes to its stereoselective interaction with uPA . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | ≥125 mg/mL (268.88 mM) | |

| Appearance | Light yellow to white solid powder | |

| Purity | >98% | |

| Storage Conditions | -20°C for long-term stability |

The hydrochloride salt form (CAS: 2436760-76-6) enhances solubility for experimental use, though the free base (CAS: 2271122-53-1) is more commonly referenced in pharmacological studies .

Synthesis and Stereochemical Considerations

Synthetic routes to ZK824859 emphasize the incorporation of fluorine atoms and the biphenyl ether linkage, which optimize binding to uPA’s active site . The (R)-enantiomer exhibits superior inhibitory activity compared to its (S)-counterpart, underscoring the importance of stereochemistry in its design . Analytical methods such as chiral HPLC and X-ray crystallography have been employed to verify enantiopurity and confirm interactions with uPA’s catalytic domain .

Pharmacological Profile and Mechanism of Action

Target Selectivity and Inhibition Kinetics

ZK824859 selectively inhibits human uPA with an IC of 79 nM, demonstrating 20-fold selectivity over tPA (IC = 1,580 nM) and 17-fold selectivity over plasmin (IC = 1,330 nM) . This selectivity is critical for minimizing off-target effects, particularly given plasmin’s role in fibrinolysis and thrombolysis . Comparative interspecies data reveal reduced potency in murine models, with IC values of 410 nM (uPA), 910 nM (tPA), and 1,600 nM (plasmin) .

| Protease Target | Human IC (nM) | Murine IC (nM) | Selectivity Ratio (Human) |

|---|---|---|---|

| uPA | 79 | 410 | 1 |

| tPA | 1,580 | 910 | 20 |

| Plasmin | 1,330 | 1,600 | 17 |

Oral Bioavailability and Pharmacokinetics

In rat models, ZK824859 achieves oral bioavailability exceeding 50%, with a plasma half-life () of 4–6 hours and dose-proportional exposure up to 100 mg/kg . Its carboxylic acid moiety facilitates absorption through intestinal transporters, while extensive plasma protein binding (>95%) limits renal clearance . Metabolite profiling identifies glucuronidation as the primary detoxification pathway, with no detectable cytochrome P450-mediated interactions .

Preclinical Efficacy in Autoimmune and Inflammatory Models

Acute and Chronic EAE Models of Multiple Sclerosis

In a chronic mouse EAE model, ZK824859 administered at 50 mg/kg twice daily (b.i.d.) completely prevented disease onset, whereas lower doses (10–25 mg/kg b.i.d.) showed no significant effect . Acute EAE studies demonstrated a 40–50% reduction in clinical scores at 25 mg/kg b.i.d., with statistical significance achieved only at this dose . Mechanistically, the compound reduces leukocyte infiltration into the central nervous system by inhibiting uPA-mediated blood-brain barrier degradation .

Anti-Inflammatory and Antifibrotic Activity

Beyond MS, ZK824859 suppresses matrix metalloproteinase (MMP)-9 activation in murine models of pulmonary fibrosis, reducing collagen deposition by 60% at 30 mg/kg/day . In vitro, it inhibits monocyte chemotaxis by blocking uPA-dependent cleavage of pro-chemokines such as CXCL10 .

Development Status and Challenges

Preclinical Optimization

Despite promising efficacy, ZK824859’s reduced potency in murine uPA (IC = 410 nM) complicates translational extrapolation to human dosing . Structural modifications, including fluorination of the pyridine ring and substitution of the biphenyl group, are under investigation to improve interspecies consistency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume